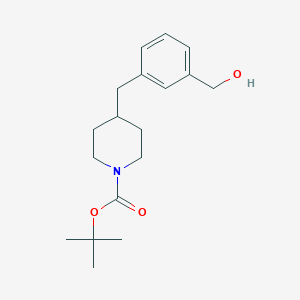

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-9-7-14(8-10-19)11-15-5-4-6-16(12-15)13-20/h4-6,12,14,20H,7-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKYLNKDJHBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

Piperidine-1-carboxylic acid tert-butyl ester is commonly used as a starting material. It can be synthesized by esterification of piperidine-4-carboxylic acid with tert-butanol under acidic conditions or by direct reaction with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.

The benzyl substituent bearing the hydroxymethyl group can be introduced via benzylation of the piperidine nitrogen or carbon positions using benzyl halides or benzyl alcohol derivatives.

Synthesis of Hydroxymethyl-Benzyl Intermediate

The 3-hydroxymethyl group on the benzyl moiety is typically introduced by selective hydroxymethylation of a benzyl precursor. This can be achieved by oxidation of methyl groups to aldehydes followed by reduction or by direct nucleophilic substitution on benzyl halides with formaldehyde derivatives.

Protection of hydroxyl groups during intermediate steps is often done using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent side reactions.

Coupling of Benzyl and Piperidine Units

The coupling of the benzyl group to the piperidine ring is frequently achieved via reductive amination , where the piperidine nitrogen reacts with an aldehyde or benzyl aldehyde derivative in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

Mitsunobu reaction conditions have also been reported for alkylation involving hydroxymethyl intermediates with piperidine derivatives, facilitating the formation of carbon-nitrogen bonds.

Protection and Deprotection Strategies

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, providing stability during multi-step synthesis and enhancing solubility.

Hydroxyl groups on the benzyl moiety may be protected using TBDMS groups during intermediate steps to avoid unwanted reactions. Subsequent deprotection is achieved under mild acidic or fluoride ion conditions to yield the free hydroxymethyl group.

The Boc (tert-butoxycarbonyl) group is sometimes used for protecting the piperidine nitrogen during synthesis, which can be removed under acidic conditions once the desired coupling is complete.

Representative Synthetic Route Example

| Step | Reactants / Reagents | Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + tert-butanol + acid catalyst | Esterification under reflux | Formation of piperidine-1-carboxylic acid tert-butyl ester |

| 2 | Benzyl bromide derivative with 3-hydroxymethyl group (protected as TBDMS ether) + piperidine ester | Reductive amination or nucleophilic substitution | Coupling of benzyl group to piperidine nitrogen |

| 3 | TBDMS protection of hydroxyl groups (if not already protected) | Reaction with TBDMS-Cl, DMAP, triethylamine, room temperature, 16 h | Protection of hydroxyl groups to prevent side reactions |

| 4 | Deprotection of TBDMS group | Treatment with TBAF or mild acid | Liberation of free hydroxymethyl group |

| 5 | Purification | Chromatography or recrystallization | Isolation of pure 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester |

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure at each step. For example, 1H NMR signals for the tert-butyl group typically appear as a singlet near 1.4–1.5 ppm, while signals for hydroxymethyl protons appear around 3.5–4.2 ppm.

Mass Spectrometry (MS) confirms molecular weight and the presence of protecting groups, with characteristic fragment ions observed upon loss of tert-butyl or silyl groups.

Infrared (IR) Spectroscopy can identify ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeted Protein Degradation (TPD)

One of the primary applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. The semi-flexible nature of the linker provided by 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester allows for optimal spatial orientation between the target protein and E3 ligase, enhancing the efficacy of these degraders .

Case Study: PROTAC Development

Recent studies have demonstrated that incorporating this compound into PROTACs can significantly improve their pharmacokinetic properties and target specificity. For example, a study published in a leading journal highlighted how a PROTAC utilizing this linker achieved effective degradation of an oncogenic protein, leading to reduced tumor growth in preclinical models .

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or improved solubility profiles.

Synthesis Pathways

Several synthetic routes have been explored to derive analogs from 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester. These pathways often involve:

- Esterification reactions to modify the carboxylic acid group.

- Alkylation processes to introduce additional functional groups that can enhance biological activity.

Chiral Compound Applications

Chirality plays a crucial role in drug efficacy and safety. The compound can be utilized in synthesizing chiral piperidine derivatives, which are essential in developing enantiomerically pure drugs.

Chiral Synthesis Case Study

Research has shown that using 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester as a chiral building block can lead to the formation of novel piperidine derivatives with potential applications in treating neurological disorders .

Bioconjugation Techniques

This compound has also found applications in bioconjugation techniques, where it acts as a linker for attaching biomolecules such as peptides or antibodies to therapeutic agents.

Application Example: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker must be stable in circulation but cleavable once inside the target cell. The use of 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester provides a balance between stability and release kinetics, making it suitable for ADC formulations aimed at cancer therapies .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, influencing various biological pathways. The hydroxymethylbenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester with structurally related tert-butyl piperidine carbamates, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Key Observations :

- The hydroxymethyl group in the target compound distinguishes it from halogenated (e.g., chloro, bromo) or sulfonamide-containing analogs. This group enhances hydrophilicity and may improve bioavailability compared to more lipophilic derivatives like the 3-chlorobenzyl analog .

- Halogenated analogs (e.g., bromopyrazolyl ) are often intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the hydroxymethyl group may participate in oxidation or conjugation reactions.

Physicochemical Properties

Notes:

- The hydroxymethyl group likely reduces LogP compared to halogenated analogs, improving aqueous solubility.

- Bromopyrazolyl derivatives exhibit higher melting points due to crystalline packing facilitated by halogen interactions .

Biological Activity

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential applications in targeted protein degradation and cancer therapy. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its pharmacological properties.

The compound acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is crucial for targeted protein degradation. This mechanism allows for the selective degradation of specific proteins involved in disease processes, particularly in cancer therapy .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance biological activity, making it a promising candidate for further development.

Inhibition Studies

Inhibition studies have demonstrated that related piperidine compounds can act as reversible inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), with IC50 values as low as 0.84 µM . The ability to inhibit MAGL suggests potential applications in the treatment of pain and inflammation by modulating endocannabinoid levels.

Data Summary

Case Study 1: PROTAC Development

In a study focusing on PROTACs, the incorporation of this compound as a linker was shown to significantly impact the efficacy of protein degradation by optimizing the three-dimensional orientation necessary for effective ternary complex formation .

Case Study 2: Cancer Cell Lines

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of piperidine compounds exhibit selective toxicity towards cancer cells compared to non-cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine Alkylation | 3-Hydroxymethyl-benzyl bromide, K₂CO₃, DMF | 65–75% | |

| Boc Deprotection | TFA:DCM (1:4), RT, 2h | 90–95% | |

| Hydrogenation | Pd/C (10% wt), H₂ (50 psi), MeOH | 85–90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.